Kahweol

Übersicht

Beschreibung

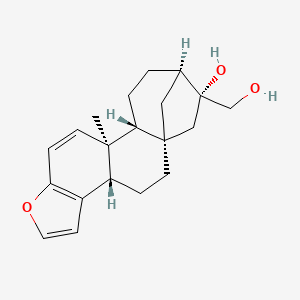

Kahweol ist ein Diterpenoidmolekül, das in den Bohnen von Coffea arabica vorkommt. Es ist strukturell mit Cafestol verwandt und bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, krebshemmende und antidiabetische Eigenschaften . Der Name „this compound“ leitet sich vom arabischen Wort „qahwa“ ab, das Kaffee bedeutet .

Wissenschaftliche Forschungsanwendungen

Kahweol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound zeigt entzündungshemmende, krebshemmende und antidiabetische Eigenschaften, was es zu einem potenziellen therapeutischen Wirkstoff macht

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es hemmt die Adipogenese und steigert die Glukoseaufnahme durch Aktivierung der AMP-aktivierten Proteinkinase (AMPK) . This compound induziert auch Apoptose durch Erhöhung der Spaltung von Poly(ADP-Ribose)polymerase (PARP) und Caspase-3, was zu Zelltod führt . Zusätzlich reguliert this compound Entzündungsmediatoren herunter und erhöht die Glutathion-Spiegel .

Wirkmechanismus

Kahweol, a natural diterpene found in coffee beans, has been the subject of numerous studies due to its potential pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been shown to target several key proteins and pathways in cells. One of the primary targets of this compound is the mTOR pathway , which plays a crucial role in cell growth and survival . This compound has been found to block mTOR activation, thereby inhibiting cell growth . Another important target is HER2 , a protein that promotes the growth of cancer cells. This compound has been shown to suppress HER2 transcription by increasing the levels of PEA3 and reducing those of AP-2 .

Mode of Action

This compound interacts with its targets primarily by modulating their activity. For instance, it blocks the activation of the mTOR pathway, thereby inhibiting cell growth . In the case of HER2, this compound suppresses its transcription, which in turn inhibits the growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. One of the most significant is the Nrf2/HO-1 pathway . This compound activates this pathway by decreasing the expression of Keap1, a major regulator of Nrf2 expression . This leads to an increase in the levels of Nrf2 and HO-1 proteins, which play crucial roles in cellular defense mechanisms .

Pharmacokinetics

While specific details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are limited, it’s known that this compound is present in coffee at doses of 0.5 mg (filtered coffee) to 6 mg (unfiltered coffee) per cup

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . This compound achieves these effects through various mechanisms, such as down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells, and anti-angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of one conjugated double bond on the furan ring of this compound might contribute to its distinct biological activities compared to other diterpenes . .

Biochemische Analyse

Biochemical Properties

Kahweol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating immune response to infection . Additionally, this compound interacts with antioxidant proteins such as heme oxygenase-1 (HMOX-1) and inhibitor of DNA binding proteins (ID1, ID3), enhancing their expression and thereby exerting protective effects against oxidative stress . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, leading to programmed cell death . In pancreatic β-cells, this compound enhances insulin secretion and glucose uptake, suggesting its potential in managing diabetes . Furthermore, this compound inhibits the migration and proliferation of vascular smooth muscle cells by downregulating connective tissue growth factor (CTGF) and associated signaling pathways . These cellular effects underscore this compound’s potential in cancer therapy, diabetes management, and cardiovascular health.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound inhibits the activation of NF-κB, reducing the expression of pro-inflammatory cytokines and chemokines . It also modulates the p-AKT/B-cell lymphoma 2 (BCL-2) pathway, enhancing cell survival and reducing apoptosis in pancreatic β-cells . In vascular smooth muscle cells, this compound inhibits the focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and Yes-associated protein (YAP) pathways, thereby reducing cell migration and proliferation . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s anti-cancer effects, such as inhibition of cell proliferation and induction of apoptosis, are positively correlated with both treatment duration (24-48 hours) and dosage (10-40 μM) . Additionally, this compound’s stability and degradation over time have been studied, revealing that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods . Long-term studies have also indicated that this compound can exert sustained effects on cellular function, particularly in cancer and diabetes models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Caenorhabditis elegans, this compound at a concentration of 120 μM reduced fat accumulation by 17% compared to the control . In other animal models, higher doses of this compound have been associated with increased serum triglyceride levels, indicating potential adverse effects at elevated concentrations . These findings suggest that while this compound has beneficial effects at certain dosages, careful consideration of dosage is essential to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the activity of sterol 27-hydroxylase and oxysterol 7alpha-hydroxylase, enzymes involved in bile acid synthesis . Additionally, this compound modulates the expression of genes involved in lipid metabolism, such as those encoding for lecithin cholesterol acyltransferase . These interactions highlight this compound’s role in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with lipid membranes and binding proteins, which facilitate its accumulation in specific tissues . These transport and distribution mechanisms are crucial for this compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various signaling molecules and transcription factors . This compound’s localization to the nucleus is particularly important for its role in modulating gene expression and regulating cellular responses to stress . Additionally, post-translational modifications such as phosphorylation may influence this compound’s targeting to specific subcellular compartments . These localization dynamics are essential for understanding this compound’s mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Kahweol kann mit verschiedenen Methoden aus Kaffeebohnen extrahiert werden. Eine übliche Methode beinhaltet die Verseifung, bei der Kaffeeproben mit einer wässrigen Kaliumhydroxidlösung versetzt und unter magnetischem Rühren in einem Wasserbad inkubiert werden . Die unverseifbare Fraktion wird dann mit Diethylether oder tert-Butylmethylether extrahiert .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise aus Kaffeegetränken extrahiert. Der Gehalt an this compound in Kaffeegetränken hängt von der Kaffeesorte, den Röstverfahren und den Brühmethoden ab. Gefilterte, Espresso- und Instantkaffeegetränke wurden auf ihren Diterpengehalt untersucht, wobei Espresso-Kaffee die höchsten this compound-Werte aufwies .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kahweol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es hat sich gezeigt, dass es die Phosphorylierung der extrazellulären signalregulierten Kinase (ERK) inhibiert und die Phosphorylierung der Proteinkinase B (Akt), die durch den Rezeptoraktivator des Kernfaktors Kappa-B-Liganden (RANKL) stimuliert wird, teilweise hemmt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Kaliumhydroxid zur Verseifung und Diethylether zur Extraktion . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten Temperaturen und pH-Werten.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene Diterpen-Derivate. Diese Derivate wurden auf ihre biologischen Aktivitäten untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Kahweol ist strukturell mit Cafestol verwandt, einem weiteren Diterpenoid, das in Kaffeebohnen vorkommt. Beide Verbindungen zeigen ähnliche biologische Aktivitäten, wie z. B. entzündungshemmende und krebshemmende Eigenschaften . this compound hat eine einzigartige konjugierte Doppelbindung am Furanring, die zu seinen unterschiedlichen Wirkungen beitragen kann . Andere ähnliche Verbindungen umfassen 16-O-Methylcafestol, das in der Robusta-Kaffeesorte vorkommt .

Liste ähnlicher Verbindungen:

- Cafestol

- 16-O-Methylcafestol

Die einzigartige Struktur und die vielfältigen biologischen Aktivitäten von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMKNDURXDJAD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988667 | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6894-43-5 | |

| Record name | Kahweol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kahweol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHWEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.